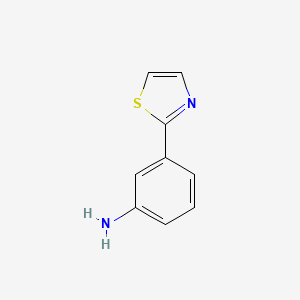

3-(1,3-Thiazol-2-yl)aniline

概述

描述

3-(1,3-Thiazol-2-yl)aniline is an organic compound featuring a thiazole ring attached to an aniline moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)aniline typically involves the reaction of 2-aminothiazole with aniline under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

化学反应分析

Types of Reactions: 3-(1,3-Thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiazole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

3-(1,3-Thiazol-2-yl)aniline has been studied for its antimicrobial properties. Research indicates that thiazole derivatives exhibit notable activity against various pathogens. For example, a study demonstrated that compounds containing thiazole rings showed effectiveness against multi-drug resistant bacterial strains, making them potential candidates for new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.5 µM |

| Escherichia coli | 6.3 µM |

| Candida albicans | 12.0 µM |

These results suggest that this compound could be a valuable lead compound in the development of new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, indicating their role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14.5 |

| A549 (Lung Cancer) | 10.8 |

| HeLa (Cervical Cancer) | 9.5 |

These findings highlight the compound's potential as a scaffold for developing novel anticancer drugs .

Material Science

In material science, this compound is utilized in the synthesis of various organic materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and photonics.

Conductive Polymers

Research has shown that incorporating thiazole derivatives into conductive polymers can significantly improve their electrical properties. This has implications for the development of flexible electronics and sensors.

Biological Research

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with biological targets makes it useful in understanding cellular mechanisms and pathways.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Antimicrobial Efficacy

A study published in Journal of Antibiotics demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the structural modifications that enhanced efficacy against these pathogens .

Anticancer Activity

In another investigation reported in Cancer Letters, researchers synthesized several thiazole derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. The study concluded that specific substitutions on the thiazole ring could lead to increased potency against tumor cells .

作用机制

The mechanism of action of 3-(1,3-Thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

相似化合物的比较

- 2-(1,3-Thiazol-2-yl)aniline

- 4-(1,3-Thiazol-2-yl)aniline

- 5-(1,3-Thiazol-2-yl)aniline

Comparison: 3-(1,3-Thiazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted applications .

生物活性

3-(1,3-Thiazol-2-yl)aniline is an organic compound characterized by a thiazole ring and an aniline moiety. Its molecular formula is C₉H₈N₂S, with a molecular weight of 176.24 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The structure of this compound features a five-membered thiazole ring directly bonded to an aniline group. Various synthesis methods have been reported, including the reaction of 2-amino thiophenol with aldehydes or ketones under controlled conditions to yield the desired thiazole derivative before coupling it with aniline.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Thiazole derivatives are known for their effectiveness against various pathogens, including bacteria and fungi. Studies have indicated that compounds containing thiazole moieties often display enhanced antimicrobial activity due to their ability to interact with microbial cell structures .

Antitumor Activity

Research has demonstrated the potential of this compound in cancer therapy. In vitro studies have shown that derivatives of thiazoles exhibit considerable cytotoxicity against multiple human cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their anticancer activity against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer). Some derivatives displayed IC50 values lower than 5 μM, indicating strong antitumor efficacy .

Case Study 1: Anticancer Screening

In a notable study, a series of thiazole derivatives were synthesized and tested for their anticancer properties against a panel of five human cancer cell lines. Among these, certain compounds exhibited higher inhibitory activity than standard chemotherapeutics like 5-fluorouracil (5-FU). The most effective derivatives showed IC50 values as low as 1.11 μg/mL against HepG2 cells .

Flow cytometry analysis revealed that some thiazole derivatives could induce apoptosis in cancer cells through S phase cell-cycle arrest. This mechanism highlights the potential role of this compound in triggering programmed cell death in malignant cells, which is crucial for developing effective cancer therapies .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| This compound | Thiazole ring + Aniline | Antimicrobial, Antitumor | Varies by derivative |

| T1 (Thiazole derivative) | Contains hydrazide-hydrazone | Antitumor | 2.21 (MCF-7) |

| T26 (Thiazole derivative) | Contains carboxamide | Antitumor | 1.67 (BGC-823) |

| T38 (Thiazole derivative) | Contains hydrazide-hydrazone | Antitumor | 1.11 (HepG2) |

属性

IUPAC Name |

3-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPYODFEZAMAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184097-39-0 | |

| Record name | 3-(1,3-thiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。